molecular formula C26H35BrClNO16 B11928497 5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose

5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose

Cat. No.: B11928497
M. Wt: 732.9 g/mol
InChI Key: QVSASVFUUXPLQF-JDSNGYJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose is a synthetic compound known for its use as a chromogenic substrate in various biochemical assays. It is a derivative of indoxyl, where the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. This compound is often utilized in the detection of enzyme activities, particularly in histochemical and bacteriological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose typically involves the glycosylation of 5-bromo-4-chloro-3-indolyl with alpha-D-maltotriose. The reaction conditions often require the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of the glycosidic bond results in the formation of 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form an intensely blue product .

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue compound .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose involves its hydrolysis by specific enzymes, such as beta-galactosidase or alpha-glucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes and oxidizes to form a blue indigo dye. This color change is used as an indicator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose is unique due to its specific glycosidic linkage to maltotriose, which makes it suitable for detecting enzymes that specifically hydrolyze maltotriose substrates. This specificity allows for more targeted and accurate enzyme assays compared to other similar compounds .

Properties

Molecular Formula

C26H35BrClNO16

Molecular Weight

732.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H35BrClNO16/c27-7-1-2-8-13(14(7)28)9(3-29-8)40-24-20(38)17(35)22(11(5-31)42-24)45-26-21(39)18(36)23(12(6-32)43-26)44-25-19(37)16(34)15(33)10(4-30)41-25/h1-3,10-12,15-26,29-39H,4-6H2/t10-,11-,12-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m1/s1

InChI Key

QVSASVFUUXPLQF-JDSNGYJKSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)Cl)Br

Origin of Product

United States

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